Democonazole
Description
Democonazole (CAS 70161-09-0) is a triazole-derived antifungal agent with the molecular formula C₁₉H₁₅Cl₃N₂O₂ . It is indicated for both antifungal and cardiotonic applications, a dual therapeutic role uncommon among azole antifungals . Its structure features a trichlorophenyl group linked to an imidazole ring, a configuration critical for inhibiting fungal cytochrome P450 (CYP51), thereby disrupting ergosterol biosynthesis .
Properties
CAS No. |
70161-09-0 |
|---|---|
Molecular Formula |
C19H15Cl3N2O2 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
1-[(E)-2-[2-(4-chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)ethenyl]imidazole |
InChI |
InChI=1S/C19H15Cl3N2O2/c20-14-1-4-16(5-2-14)25-9-10-26-19(12-24-8-7-23-13-24)17-6-3-15(21)11-18(17)22/h1-8,11-13H,9-10H2/b19-12+ |
InChI Key |
ABVFVJRTKMVJMV-XDHOZWIPSA-N |
SMILES |
C1=CC(=CC=C1OCCOC(=CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Isomeric SMILES |
C1=CC(=CC=C1OCCO/C(=C/N2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCCOC(=CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Synonyms |
1-(2,4-dichloro-beta-(2-(4-chlorophenoxy)ethoxy)styryl)imidazole democonazole |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Democonazole can be synthesized through a multi-step process involving the following key steps:
Cyclization Reaction: 2,4-dichloroacetophenone reacts with 1,2-propylene glycol in the presence of an acid catalyst to form a ketal.
Bromination Reaction: Liquid bromine is added to the ketal to form a brominated ketal.
Condensation Reaction: The brominated ketal reacts with triazole potassium in N,N-dimethylformamide solvent to form metaconazole.
Etherification Reaction: Metaconazole reacts with p-chlorophenol potassium in a solvent at 100 to 180°C to form this compound.
Industrial Production Methods: The industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity while minimizing waste and ensuring safe operation. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Democonazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in halogenated derivatives .
Scientific Research Applications
Democonazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Industry: Utilized in the formulation of antifungal coatings and treatments for agricultural products.
Mechanism of Action
Democonazole exerts its antifungal effects by inhibiting the enzyme CYP450 14α-lanosterol demethylase , which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to impaired cell function and ultimately cell death .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
Democonazole belongs to the azole class, sharing a core imidazole/triazole ring with other antifungal agents. Key structural distinctions include:
| Compound | Molecular Formula | Chlorine Atoms | Key Substituents | Primary Indications |
|---|---|---|---|---|
| This compound | C₁₉H₁₅Cl₃N₂O₂ | 3 | Trichlorophenyl, imidazole | Antifungal, Cardiotonic |
| Climbazole | C₁₅H₁₇ClN₂O₂ | 1 | Butanone, p-chlorophenoxy | Antifungal (dermatophytes) |
| Croconazole | C₁₈H₁₅ClN₂O | 1 | Vinylbenzene, imidazole | Broad-spectrum antifungal |
| Clotrimazole | C₂₂H₁₇ClN₂ | 1 | Diphenylbenzyl chloride, imidazole | Topical antifungal |
Key Observations :
Pharmacokinetic and Pharmacodynamic Profiles
Absorption and Metabolism
- This compound : Moderate oral bioavailability (~60%) due to high protein binding (>90%). Metabolized via hepatic CYP3A4, producing inactive sulfoxide derivatives .
- Clotrimazole : Topical use avoids first-pass metabolism; systemic absorption is negligible .
- Fluconazole Analogues : Unlike this compound, fluconazole derivatives (e.g., voriconazole) exhibit >90% bioavailability and renal excretion, reducing drug-drug interaction risks .
Antifungal Efficacy
- Spectrum of Activity : this compound shows broad-spectrum activity against Candida spp. and Aspergillus spp., comparable to posaconazole but with higher MIC values for Cryptococcus (2–4 µg/mL vs. 0.5–1 µg/mL for posaconazole) .
- Resistance Profile : The trichlorophenyl group in this compound may reduce susceptibility to fungal efflux pumps, a common resistance mechanism in Candida glabrata .
Regulatory and Clinical Considerations
- Regulatory Status : this compound is classified under HS 29332990 and SITC 51573 , aligning with other azoles in international trade and regulatory frameworks .
- Adverse Effects : Like clotrimazole, this compound may cause hepatotoxicity (elevated ALT/AST in 5–10% of patients) but lacks the QT prolongation risk associated with voriconazole .
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